Titanium tetrapropoxide

Vue d'ensemble

Description

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.

Applications De Recherche Scientifique

1. Photocatalysis and Hydrogen Production

- Titanium tetrapropoxide has been used as a precursor in the preparation of TiO2 nanoparticles via sol-gel complex synthesis. These nanoparticles exhibit photocatalytic activity, particularly in hydrogen production from water, demonstrating the cooperative behavior of anatase and brookite phases in the nanoparticles, which enhances photocatalytic activity (Cihlař et al., 2015).

2. Catalytic Activity for Pollutant Removal

- This compound has been utilized to prepare TiO2 nanoparticles, showing significant catalytic activity in the removal of pollutants like malachite green, indicating its potential in environmental purification processes (Niktash & Ghanbary, 2015).

3. Fabrication of Nanostructured Titanium Dioxide

- A vapor-inclusion method involving this compound has been developed to fabricate TiO2 nanostructures, such as nanowires, for applications in fields like photocatalysis or photovoltaics. This method utilizes a block copolymer thin film as a template, showcasing the versatility of this compound in nanofabrication (Giraud et al., 2018).

4. Synthesis of Organic-Capped Anatase TiO2 Nanorods

- This compound has been used in the synthesis of anatase TiO2 nanorods, capped with organic materials like oleic acid. This demonstrates its utility in the growth of nanorods under controlled conditions, paving the way for various technological applications (Cozzoli et al., 2003).

5. Supported Catalysts for Organic Reactions

- This compound supported on silica has shown efficient catalytic activity in organic reactions, such as the epoxidation of alkenes with hydrogen peroxide. The performance of these catalysts can be modulated by ligand exchange, highlighting the role of this compound in creating customizable catalysts for organic synthesis (Fraile et al., 2000).

6. Enhancement of Photodegradation Processes

- This compound has been employed in the preparation of TiO2 supported on HZSM-5 photocatalysts for the enhanced photodegradation of pollutants, showcasing its effectiveness in environmental remediation through photocatalytic processes (Suwarnkar et al., 2015).

Mécanisme D'action

Target of Action

Titanium tetrapropoxide (TTIP) is primarily used in the synthesis of titanium dioxide (TiO2), a compound with significant applications in various fields . The primary target of TTIP is the formation of TiO2, which is used as an electron transport layer in emerging solar cells .

Mode of Action

TTIP interacts with its targets through a process known as the sol-gel method . In this process, TTIP is used as a precursor to synthesize crystallized TiO2 layers at low temperatures . The resulting TiO2 films demonstrate a high porosity microstructure, allowing a large number of photons to penetrate, thereby enhancing the charge carrier conduction mechanism .

Biochemical Pathways

The biochemical pathways influenced by TTIP involve the transformation of TTIP into Ti-containing clusters . This transformation involves the decomposition of TTIP and the formation of intermediate titanium species . The process is influenced by factors such as temperature and the presence of gaseous O2 molecules .

Pharmacokinetics

This reaction is employed in the sol-gel synthesis of TiO2-based materials . The solubility of TTIP in various solvents such as ethanol, ether, benzene, and chloroform influences its bioavailability .

Result of Action

The result of TTIP’s action is the formation of TiO2, which has significant applications in various fields. For instance, TiO2 has been used as an electron transport layer in solar cells . Moreover, TiO2 nanoparticles have shown potential in various biological applications such as antimicrobials, drug delivery, photodynamic therapy, biosensors, and tissue engineering .

Action Environment

The action of TTIP is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of TTIP into Ti-containing clusters is influenced by temperature and the presence of gaseous O2 molecules . Additionally, the synthesis of crystallized TiO2 at low-temperature conditions has resulted in an enhancement of the electron conduction mechanism, particularly for flexible emerging solar cell applications .

Safety and Hazards

Titanium tetrapropoxide is a flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Titanium tetrapropoxide is predominantly used in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods to synthesize titanium dioxide thin films . Its future directions could involve further exploration of its low-temperature synthesis for flexible emerging solar cell applications .

Analyse Biochimique

Biochemical Properties

Titanium tetrapropoxide is used in organic synthesis and materials science, indicating its interaction with various biomolecules

Molecular Mechanism

The molecular mechanism of this compound is complex. It is mainly a monomer in nonpolar solvents . It reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the synthesis of crystallized TiO2 at low-temperature conditions with a certain TTIP molarity has resulted in an enhancement of the electron conduction mechanism .

Metabolic Pathways

This compound may influence metabolic pathways indirectly through its degradation product, titanium dioxide. For instance, titanium dioxide nanoparticles can disrupt glucose metabolism .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Titanium tetrapropoxide involves the reaction of titanium tetrachloride with propanol in the presence of a catalyst.", "Starting Materials": [ "Titanium tetrachloride", "Propanol" ], "Reaction": [ "1. Add titanium tetrachloride to a flask containing propanol.", "2. Stir the mixture at room temperature for several hours.", "3. Heat the mixture under reflux for several hours.", "4. Cool the mixture and filter off any solids.", "5. Concentrate the filtrate under reduced pressure to yield Titanium tetrapropoxide." ] } | |

Numéro CAS |

3087-37-4 |

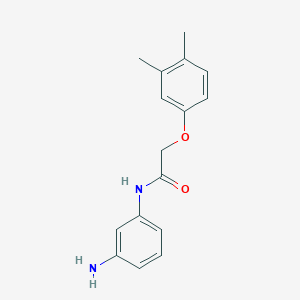

Formule moléculaire |

C3H8OTi |

Poids moléculaire |

107.96 g/mol |

Nom IUPAC |

propan-1-ol;titanium |

InChI |

InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3; |

Clé InChI |

LTRIWNVAMDZCFN-UHFFFAOYSA-N |

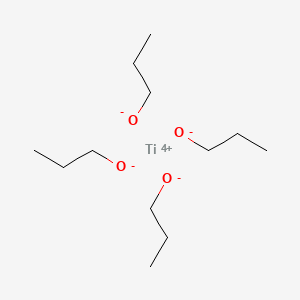

SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] |

SMILES canonique |

CCCO.[Ti] |

| 3087-37-4 | |

Description physique |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is titanium tetrapropoxide used in the synthesis of titanium dioxide (TiO₂), and how does the choice of alkoxide influence the final product?

A1: this compound serves as a precursor for synthesizing TiO₂ through hydrolysis and calcination processes []. The chemical nature of the alkoxide used significantly impacts the morphology and specific surface area of the resulting TiO₂ powders []. For instance, using this compound, compared to other alkoxides like titanium tetrabutoxide or titanium tetratertbutoxide, leads to a higher percentage of fine particles (less than 0.5 microns) in the final TiO₂ powder [].

Q2: What is unique about the TiO₂ produced using plasma with this compound as a precursor?

A2: Plasma synthesis, utilizing water plasma and this compound, enables the creation of organometallic titanium oxide particles with distinct properties [, ]. These particles exhibit photosensitivity and possess a unique chemical structure where titanium is primarily present in the O₂-Ti-O₂ state []. This synthesis method facilitates the formation of organometallic compounds through a dehydrogenation process, resulting in TiO₂ nanoparticles with potential applications in various fields [, ].

Q3: How does the incorporation of this compound-derived TiO₂ enhance the properties of polyethylene (PE) films?

A3: Plasma treatment allows the attachment of TiO₂ particles, derived from this compound, onto PE films, creating composite materials with enhanced properties []. These TiOx-PE composites demonstrate a significant ability to remove Cr(VI) from aqueous solutions, highlighting their potential in environmental remediation applications []. The morphology of the TiO₂ particles, observed to change with varying pH levels of the Cr solutions, suggests a dynamic interaction between the composite material and the surrounding environment [].

Q4: Can this compound be used to modify the properties of polymers beyond polyethylene?

A4: Yes, this compound serves as an effective initiator for ring-opening polymerization of ε-caprolactone, a process crucial for producing polycaprolactone, a biodegradable polyester with applications in drug delivery and tissue engineering [, ]. By using a specially designed titanium initiator with an unsaturated group, derived from this compound and 2-allyloxyethanol, functional polycaprolactone with tailored properties can be synthesized [].

Q5: How does the concentration of this compound as an initiator affect the polymerization of ε-caprolactone?

A5: The concentration of this compound directly influences the rheological behavior of the ε-caprolactone polymerization process []. This includes impacting the conversion rate, molecular weight variations, and the viscoelastic properties of the resulting polycaprolactone melt []. Understanding these relationships allows for predicting and controlling the properties of the final polymer product through adjustments in the reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)